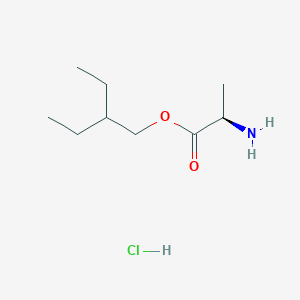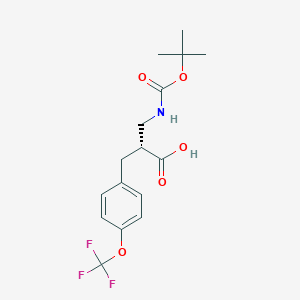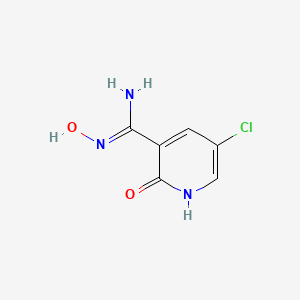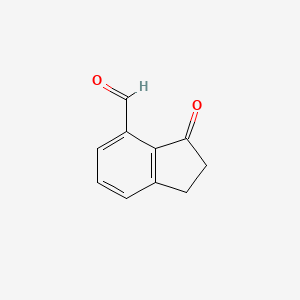
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrClFN. It is a solid at room temperature and is used in various chemical synthesis processes. This compound is notable for its unique combination of bromine, chlorine, and fluorine atoms attached to a phenyl ring, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile typically involves halogenation reactions. One common method includes the bromodeboronation reaction, where a boronic acid derivative is treated with bromine in the presence of a base such as sodium methoxide (NaOMe) to introduce the bromine atom. The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process, ensuring a steady supply of the compound for various applications.
化学反应分析
Types of Reactions
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.
科学研究应用
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is used in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules, it is valuable in developing new pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound’s derivatives may have potential therapeutic applications, including antiviral and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in hydrogen bonding and other interactions with biological molecules, while the halogen atoms can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-(4-Bromo-2-fluorophenyl)acetonitrile: Similar in structure but lacks the chlorine atom.
2-(2-Bromo-4-fluorophenyl)acetonitrile: Differently substituted on the phenyl ring.
4-Fluorophenylacetonitrile: Lacks both bromine and chlorine atoms.
Uniqueness
2-(4-Bromo-5-chloro-2-fluorophenyl)acetonitrile is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring. This unique combination can impart distinct chemical and physical properties, making it a valuable compound for specific synthetic applications and research studies.
属性
分子式 |
C8H4BrClFN |
|---|---|
分子量 |
248.48 g/mol |
IUPAC 名称 |
2-(4-bromo-5-chloro-2-fluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrClFN/c9-6-4-8(11)5(1-2-12)3-7(6)10/h3-4H,1H2 |
InChI 键 |
VBAHAKGUPJTHKQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1Cl)Br)F)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-acetyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12962363.png)
![3-Bromo-5-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12962369.png)



![((3AR,4R,6R,6aS)-6-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)methanol](/img/structure/B12962393.png)





![Methyl (r)-2-amino-3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12962422.png)


